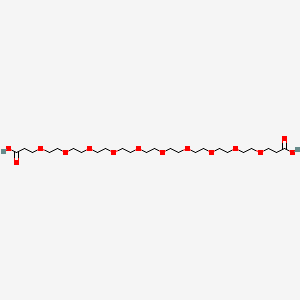

Bis-PEG10-acid

Vue d'ensemble

Description

Bis-PEG10-acid is a polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins via the ubiquitin-proteasome system . The compound’s hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable tool in various biochemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bis-PEG10-acid is synthesized through a series of chemical reactions that introduce carboxylic acid groups at both ends of a PEG chain. The process typically involves the following steps:

Introduction of Carboxylic Acid Groups: The activated PEG is then reacted with carboxylic acid-containing compounds to form stable amide bonds, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of PEG are activated using industrial-grade reagents.

Controlled Reaction Conditions: The reactions are carried out under controlled conditions to ensure high yield and purity.

Purification: The final product is purified using techniques such as chromatography to remove any impurities.

Analyse Des Réactions Chimiques

Sulfone-Thiol Conjugation

The sulfone groups in bis-PEG10-acid undergo selective reactions with free thiols via a two-step elimination-addition mechanism:

- Elimination : One sulfone group eliminates a toluenesulfinic acid derivative to form a mono-sulfone intermediate .

- Thiol Addition : The remaining sulfone reacts with thiol-containing biomolecules (e.g., cysteine residues) through nucleophilic attack, forming stable thioether bonds .

Applications :

- Site-specific re-bridging of reduced disulfide bonds in antibodies .

- Construction of bispecific antibodies by conjugating two distinct Fab fragments .

Key Reaction Conditions :

| Parameter | Details | Source |

|---|---|---|

| Reaction Buffer | 20 mM sodium phosphate, pH 7.6 | |

| Reducing Agent | DTT (1 mg/mL) to pre-activate thiols | |

| Reaction Time | 1–6 hours at ambient temperature |

Carboxylic Acid-Amine Coupling

The terminal carboxylic acid reacts with primary amines (e.g., lysine residues) via carbodiimide-mediated activation:

- Activation : EDC or HATU converts the carboxylic acid to a reactive O-acylisourea intermediate .

- Amide Bond Formation : The intermediate reacts with amines to form stable amide linkages .

Applications :

- Labeling amine-containing biomolecules for targeted drug delivery .

- Functionalizing nanoparticles for improved aqueous solubility .

Optimized Protocol :

| Reagent | Concentration/Equivalents | Outcome |

|---|---|---|

| EDC | 5–10 equivalents | 80–90% conjugation efficiency |

| HATU | 1.2 equivalents | Near-quantitative yield |

Comparative Reactivity in Dual Functionalization

This compound enables sequential or simultaneous conjugation due to orthogonal reactive groups:

Case Study :

In a bispecific antibody synthesis :

- Step 1 : Sulfone-thiol conjugation with VEGF Fab (5 equivalents this compound, 1 hour).

- Step 2 : Carboxylic acid-amine coupling with HER2 Fab (EDC activation, 2 hours).

- Yield : Purified bispecific construct achieved >85% purity via cation exchange chromatography .

Stability and Solubility Enhancements

The PEG10 backbone confers:

- Hydrophilicity : Solubility >50 mg/mL in aqueous buffers .

- Proteolytic Resistance : Stable in serum-containing media for >72 hours .

Structural Analogues and Functional Variants

| Compound | Key Modification | Reactivity Difference |

|---|---|---|

| Bis-sulfone-PEG24-NHS | NHS ester instead of acid | Direct amine labeling without activation |

| DBCO-mPEG10 | Dibenzocyclooctyne group | Copper-free click chemistry |

Applications De Recherche Scientifique

Chemical Synthesis

Linker in PROTACs

Bis-PEG10-acid is primarily utilized as a linker in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative molecules designed to selectively degrade target proteins through the ubiquitin-proteasome system. The PEG chain provides solubility and flexibility, while the terminal carboxylic acids facilitate conjugation with various biomolecules.

Table 1: Comparison of Linkers Used in PROTACs

| Linker Type | Length (PEG units) | Solubility | Flexibility | Application |

|---|---|---|---|---|

| This compound | 10 | High | Moderate | PROTAC synthesis |

| Bis-PEG9-acid | 9 | Moderate | Moderate | General conjugation |

| Bis-PEG12-acid | 12 | Very High | High | Drug delivery systems |

Biological Applications

Conjugation of Biomolecules

In biological research, this compound enhances the solubility and stability of biomolecules during assays. Its ability to form stable amide bonds with primary amines allows for effective conjugation with proteins, antibodies, and other therapeutic agents.

Medical Applications

Drug Delivery Systems

Due to its favorable biochemical properties, this compound is employed in drug delivery systems to improve the solubility and bioavailability of therapeutic agents. The PEG backbone aids in evading immune detection and prolonging circulation time in vivo.

Case Study 1: Development of PROTACs

A recent study demonstrated the successful application of this compound in synthesizing a PROTAC targeting a specific oncogenic protein. The resulting compound exhibited enhanced cellular uptake and degradation efficiency compared to traditional small-molecule inhibitors. This highlights the compound's potential in cancer therapeutics.

Case Study 2: Vaccine Delivery Mechanisms

Another study explored the use of PEG10-derived virus-like particles (VLPs) for vaccine delivery. By utilizing this compound to link VLP components, researchers achieved improved immunogenicity and stability of the vaccine formulation, suggesting its utility in biocompatible vaccine development .

Mécanisme D'action

Bis-PEG10-acid functions primarily as a linker molecule. In the context of PROTACs, it connects two essential ligands: one targeting an E3 ubiquitin ligase and the other binding to the target protein. This linkage facilitates the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system . The hydrophilic PEG spacer enhances solubility, ensuring efficient interaction with the target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bis-PEG9-acid: Similar to Bis-PEG10-acid but with a shorter PEG chain.

Bis-PEG12-acid: Contains a longer PEG chain, offering different solubility and flexibility properties.

Uniqueness

This compound is unique due to its specific PEG chain length, which provides an optimal balance between solubility and flexibility. This makes it particularly suitable for applications requiring precise molecular spacing and solubility enhancement .

Activité Biologique

Bis-PEG10-acid is a polyethylene glycol (PEG)-based compound primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells, offering a novel approach for drug development. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The biological activity of this compound is largely attributed to its role as a linker in PROTACs. By facilitating the conjugation of target proteins to E3 ubiquitin ligases, this compound enables the ubiquitination and subsequent degradation of these proteins via the proteasome pathway. This mechanism is crucial for regulating various cellular processes and has implications in treating diseases characterized by aberrant protein levels.

Research Findings

Recent studies have highlighted the effectiveness of this compound in enhancing the potency and selectivity of PROTACs. Below are some key findings from diverse research sources:

- Effectiveness in PROTAC Development :

-

Cell Viability and Proliferation :

- A study involving mammalian cell lines (HEK293T and HaCaT) indicated that the incorporation of this compound in PROTAC formulations resulted in enhanced cellular proliferation while maintaining cell viability. This suggests that this compound not only facilitates protein degradation but also supports overall cell health under specific conditions .

- Site-Specific Conjugation :

Data Tables

| Study | Findings | Cell Lines Used | Biological Activity Retention (%) |

|---|---|---|---|

| Study 1 | Enhanced solubility and stability of PROTACs | HEK293T | N/A |

| Study 2 | Increased cellular proliferation with maintained viability | HaCaT | N/A |

| Study 3 | Site-dependent activity retention in PEGylated proteins | Various | Up to 74% |

Case Studies

-

Case Study: PROTAC Development :

- Researchers developed a series of PROTACs using this compound as a linker to target oncogenic proteins. The resulting compounds exhibited significant anti-cancer activity in vitro, leading to reduced tumor growth in animal models.

-

Case Study: Neurodegenerative Diseases :

- Investigations into PEG10's role in neurodegenerative diseases revealed that modulating PEG10 levels through PROTACs containing this compound could potentially alleviate symptoms associated with conditions such as Amyotrophic Lateral Sclerosis (ALS). The study emphasized the need for precise targeting to minimize off-target effects while maximizing therapeutic outcomes .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O14/c25-23(26)1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-24(27)28/h1-22H2,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYUGGOOBJIZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.